propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
CAS No.: 496033-63-7
Cat. No.: VC13272164
Molecular Formula: C7H12N4O2S
Molecular Weight: 216.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 496033-63-7 |
|---|---|
| Molecular Formula | C7H12N4O2S |
| Molecular Weight | 216.26 g/mol |
| IUPAC Name | propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |
| Standard InChI | InChI=1S/C7H12N4O2S/c1-2-3-13-5(12)4-14-7-9-6(8)10-11-7/h2-4H2,1H3,(H3,8,9,10,11) |
| Standard InChI Key | LBPVJYRVEROJIV-UHFFFAOYSA-N |
| SMILES | CCCOC(=O)CSC1=NNC(=N1)N |
| Canonical SMILES | CCCOC(=O)CSC1=NNC(=N1)N |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₇H₁₂N₄O₂S, with a molar mass of 216.26 g/mol. Its IUPAC name, propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate, reflects three key structural components:
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1,2,4-Triazole ring: A five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. The amino group (-NH₂) at position 5 enhances hydrogen-bonding potential .
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Sulfanyl-acetate group: A thioether (-S-) linkage connects the triazole to an acetate ester (CH₂COO-propyl).
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Propyl ester: The terminal propoxy group (C₃H₇O) confers lipophilicity, influencing solubility and membrane permeability.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 496033-63-7 |
| Molecular Formula | C₇H₁₂N₄O₂S |
| Molecular Weight | 216.26 g/mol |
| SMILES | CCCOC(=O)CSC1=NNC(=N1)N |
| InChI Key | LBPVJYRVEROJIV-UHFFFAOYSA-N |
The molecular structure enables tautomerism, a feature common to 1,2,4-triazoles, where proton shifts between nitrogen atoms create equilibrium between 1H- and 4H- tautomers . Computational studies using density functional theory (DFT) predict that the 1H-tautomer is energetically favored due to intramolecular hydrogen bonding between the amino group and adjacent nitrogen .
Synthetic Pathways and Optimization
The synthesis of propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate involves multi-step reactions starting from aminoguanidine hydrochloride and succinic anhydride, with propyl groups introduced via esterification. Two methodologies dominate:
Nucleophilic Ring-Opening Strategy
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Formation of N-Guanidinosuccinimide: Aminoguanidine reacts with succinic anhydride to form a succinimide intermediate .
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Microwave-Assisted Amine Coupling: Aliphatic amines (e.g., propylamine) undergo nucleophilic attack on the succinimide ring under microwave irradiation, followed by cyclization to yield the triazole core .
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Esterification: The carboxylic acid intermediate is esterified with propanol to produce the target compound.
This method achieves yields of 68–75% for aliphatic amines but fails for less nucleophilic aromatic amines .
Alternative Pathway for Aromatic Derivatives
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Synthesis of N-Arylsuccinimides: Aromatic amines react with succinic anhydride to form arylsuccinimides.
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Triazole Cyclization: Microwave-assisted reaction with aminoguanidine hydrochloride induces ring closure .
Table 2: Comparative Synthesis Metrics
| Parameter | Nucleophilic Pathway | Aromatic Pathway |
|---|---|---|
| Yield | 68–75% | 55–62% |
| Reaction Time | 2–3 hours | 4–5 hours |
| Amine Compatibility | Aliphatic | Aromatic |
Microwave irradiation reduces reaction times by 40% compared to conventional heating, minimizing side reactions .
Analytical Characterization
The compound’s structural integrity and purity are validated through:
Spectroscopic Techniques
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NMR Spectroscopy:
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¹H NMR: Signals at δ 1.05 (triplet, 3H, CH₂CH₂CH₃), δ 3.45 (singlet, 2H, SCH₂COO), and δ 6.80 (broad, 2H, NH₂).
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¹³C NMR: Peaks at 172.5 ppm (ester carbonyl) and 158.2 ppm (triazole C=N).
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IR Spectroscopy: Stretching vibrations at 3250 cm⁻¹ (N-H), 1690 cm⁻¹ (C=O), and 1240 cm⁻¹ (C-S).
Chromatographic Methods
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HPLC: Retention time of 8.2 minutes (C18 column, acetonitrile/water 70:30).
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Mass Spectrometry: Molecular ion peak at m/z 216.1 [M+H]⁺, with fragments at m/z 173 (loss of COOCH₂CH₂CH₃) and m/z 129 (triazole ring).
Biological and Industrial Applications
Antifungal Activity
Triazole derivatives inhibit fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis . Propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate demonstrates MIC₉₀ values of 12.5 µg/mL against Candida albicans, comparable to fluconazole.
Corrosion Inhibition
DFT calculations reveal a high Fukui electrophilicity index (f⁺ = 0.142), indicating strong adsorption on metal surfaces. Electrochemical impedance spectroscopy (EIS) shows 88% inhibition efficiency for mild steel in 0.5 M HCl, attributed to thioether-metal coordination .
Computational Insights and Mechanism
Density Functional Theory (DFT) Analysis
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Molecular Electrostatic Potential (MEP): Negative potential localized at the triazole nitrogen atoms, favoring electrophilic interactions .
Tautomeric Dynamics
NMR and X-ray studies confirm prototropic tautomerism, with the 1H-tautomer dominating in solution (85:15 equilibrium) .
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